molecular formula C12H7ClF3NO2 B1346744 Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate CAS No. 207231-24-1

Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate

Cat. No.: B1346744
CAS No.: 207231-24-1
M. Wt: 289.64 g/mol
InChI Key: WCFMOGCTVPWEFW-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H7ClF3NO2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes chlorine and fluorine atoms, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-trifluoro substituted acetanilide with acrolein or crotonic aldehyde . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an enzyme inhibitor, affecting pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

  • Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
  • Ethyl 4-chloro-6-methylquinoline-3-carboxylate
  • 5,6,8-trifluoroquinolines

Comparison: Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate is unique due to the presence of multiple fluorine atoms, which can enhance its biological activity and chemical stability compared to other quinoline derivatives. The trifluoromethyl group can also influence its lipophilicity and membrane permeability, making it a valuable compound in drug design and development .

Properties

IUPAC Name

ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO2/c1-2-19-12(18)6-4-17-11-5(8(6)13)3-7(14)9(15)10(11)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFMOGCTVPWEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C(=C2N=C1)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640867
Record name Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207231-24-1
Record name Ethyl 4-chloro-6,7,8-trifluoro-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207231-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylate (59.0 g) and POCl3 (500 ml) was refluxed for 8 h. Excess POCl3 was distilled off, the residue was removed into the mixture of ice and water. Solid NaHCO3 was added into the mixture to pH 7˜8 and the precipitated solid was isolated by filtration. The crude was recrystallized by toluene to afford the title compound (41.3 g, 65.6% yield), mp: 110-112° C.
Quantity
59 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
65.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate
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Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate
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Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate
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Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate
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Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate
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Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate

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